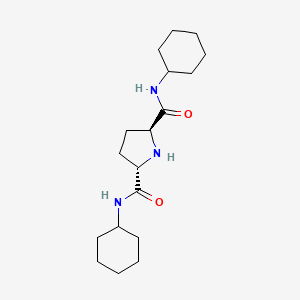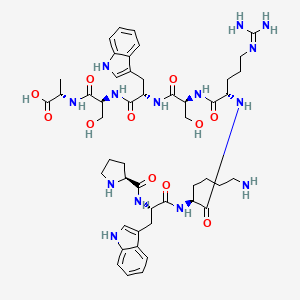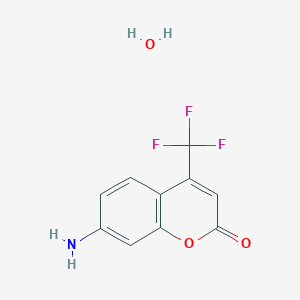
7-Amino-4-(trifluoromethyl)chromen-2-one;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-4-(trifluoromethyl)chromen-2-one typically involves the reaction of 7-hydroxy-4-(trifluoromethyl)coumarin with ammonia or an amine under specific conditions. One common method includes the use of anhydrous potassium carbonate in dry acetone at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-Amino-4-(trifluoromethyl)chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-Amino-4-(trifluoromethyl)chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent marker in various analytical techniques.
Medicine: Investigated for its potential use in drug development, particularly in the detection of proteinases.
Industry: Suitable as a laser dye and in the development of optical sensors.
Mechanism of Action
The mechanism of action of 7-amino-4-(trifluoromethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. It acts as a fluorescent marker by absorbing light at a specific wavelength and emitting light at a different wavelength. This property is utilized in the detection of proteolytic enzymes, where the compound is cleaved by the enzyme, resulting in a measurable fluorescent signal .
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-4-methylcoumarin
- 4-Trifluoromethyl-7-aminocoumarin
- 7-Amino-4-(trifluoromethyl)-2-benzopyrone
Uniqueness
7-Amino-4-(trifluoromethyl)chromen-2-one is unique due to its trifluoromethyl group, which enhances its fluorescent properties and makes it highly suitable for use as a fluorescent marker. This distinguishes it from other similar compounds that may not possess the same level of fluorescence or stability .
Properties
CAS No. |
206769-89-3 |
|---|---|
Molecular Formula |
C10H8F3NO3 |
Molecular Weight |
247.17 g/mol |
IUPAC Name |
7-amino-4-(trifluoromethyl)chromen-2-one;hydrate |
InChI |
InChI=1S/C10H6F3NO2.H2O/c11-10(12,13)7-4-9(15)16-8-3-5(14)1-2-6(7)8;/h1-4H,14H2;1H2 |
InChI Key |
XBYVTAXAWUPFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC(=O)C=C2C(F)(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


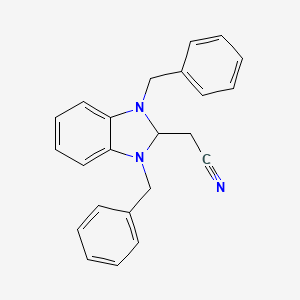
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
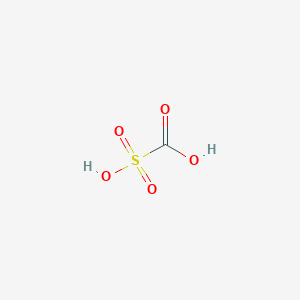
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
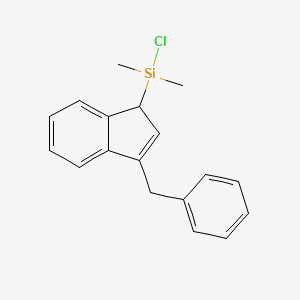
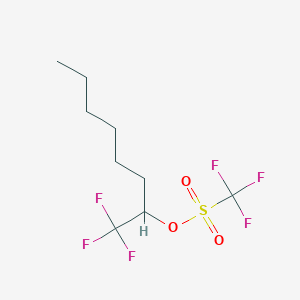
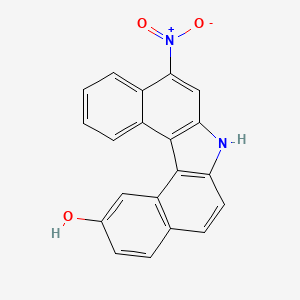
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
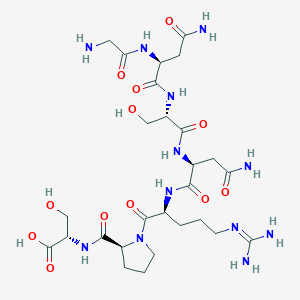
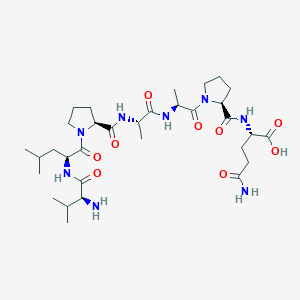
![3,7-Bis(2-ethoxyethyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14249421.png)
![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)
